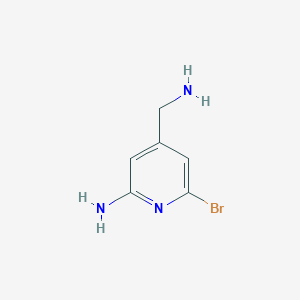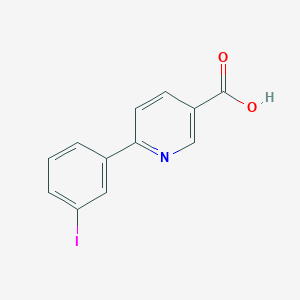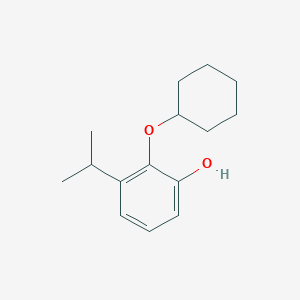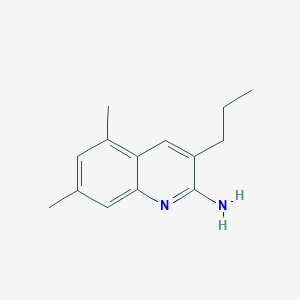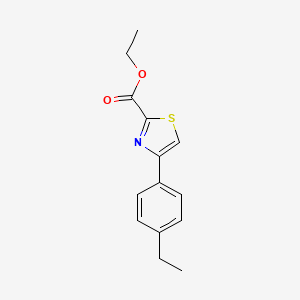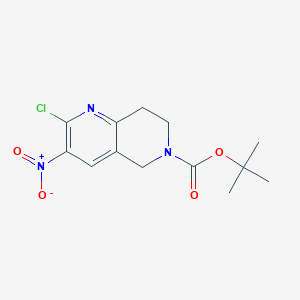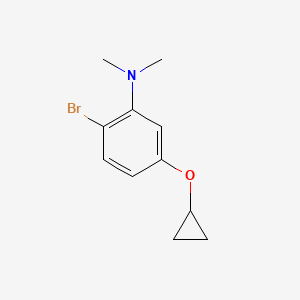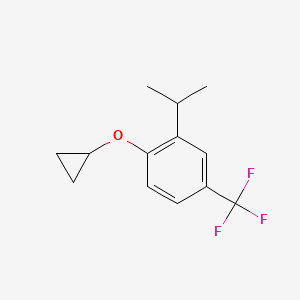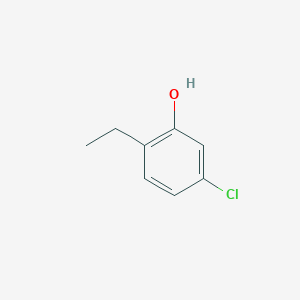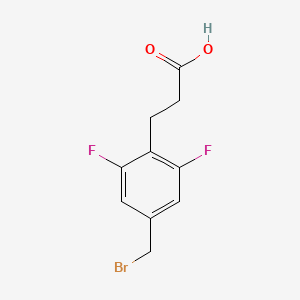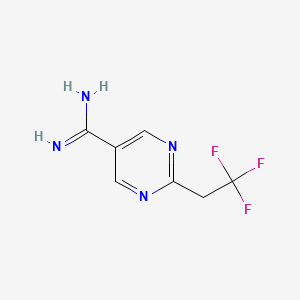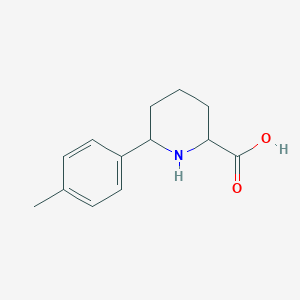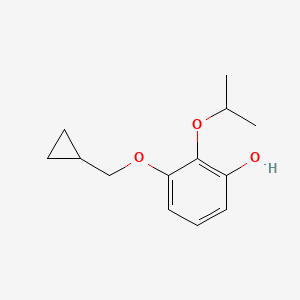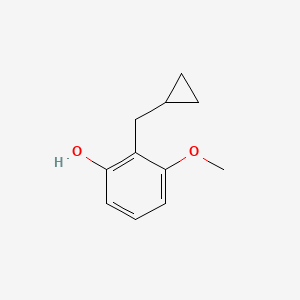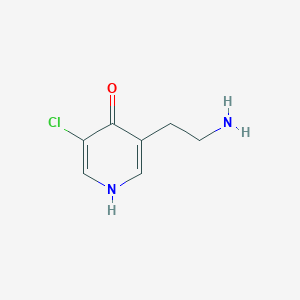
3-(2-Aminoethyl)-5-chloropyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-5-chloropyridin-4-OL is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-chloropyridin-4-OL typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative that has a substituent at the 4-position.
Chlorination: The 5-position of the pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Aminoethylation: The 3-position is then functionalized with an aminoethyl group. This can be achieved through a nucleophilic substitution reaction using ethylenediamine or a similar reagent.
Hydroxylation: Finally, the hydroxyl group is introduced at the 4-position through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactions are carried out in a single vessel.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-chloropyridin-4-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dechlorinated compounds or hydrocarbons.
Substitution: Products include various substituted pyridine derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-5-chloropyridin-4-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-chloropyridin-4-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, oxidative stress, or inflammation.
Comparison with Similar Compounds
3-(2-Aminoethyl)-5-chloropyridin-4-OL can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 3-(2-Aminoethyl)pyridine, 5-Chloropyridin-4-OL, and 3-(2-Aminoethyl)-4-hydroxypyridine.
Uniqueness: The presence of both the aminoethyl group and the chlorine atom in specific positions on the pyridine ring gives it unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9ClN2O/c8-6-4-10-3-5(1-2-9)7(6)11/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
AJRDCMNZPDLPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


